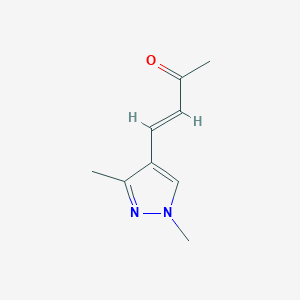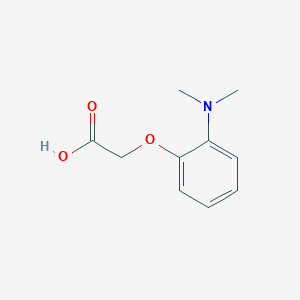
2-(4-(Methoxymethyl)phenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Methoxymethyl)phenyl)acetaldehyde is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol . It is characterized by the presence of a methoxymethyl group attached to a phenyl ring, which is further connected to an acetaldehyde group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-(4-(Methoxymethyl)phenyl)acetaldehyde involves the Williamson Ether Synthesis. This method entails the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide to form an ether . The reaction is typically carried out using primary alkyl halides or methyl halides, and the best results are obtained with primary alkyl halides .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Methoxymethyl)phenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-(Methoxymethyl)phenyl)acetic acid.
Reduction: 2-(4-(Methoxymethyl)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-(Methoxymethyl)phenyl)acetaldehyde is primarily used in research settings. Its applications include:
Chemistry: Used as a reference standard in pharmaceutical testing.
Biology: Employed in studies involving the synthesis of complex organic molecules.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 2-(4-(Methoxymethyl)phenyl)acetaldehyde involves its interaction with various molecular targets and pathways. For instance, the aldehyde group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce a variety of products. The methoxymethyl group can also undergo substitution reactions, leading to the formation of different derivatives .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methoxyphenyl)acetaldehyde: Similar structure but lacks the methoxymethyl group.
4-(Methoxymethyl)benzaldehyde: Contains a benzaldehyde group instead of an acetaldehyde group.
2-(4-(Methoxymethyl)phenyl)ethanol: The aldehyde group is reduced to an alcohol.
Uniqueness
2-(4-(Methoxymethyl)phenyl)acetaldehyde is unique due to the presence of both a methoxymethyl group and an acetaldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic organic chemistry .
Propiedades
Fórmula molecular |
C10H12O2 |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
2-[4-(methoxymethyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C10H12O2/c1-12-8-10-4-2-9(3-5-10)6-7-11/h2-5,7H,6,8H2,1H3 |
Clave InChI |
GECBOLLCNDVVCZ-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC=C(C=C1)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Tert-butyl 5,8-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611132.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoicacid](/img/structure/B13611134.png)



